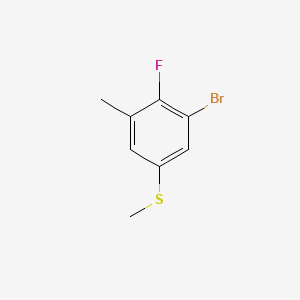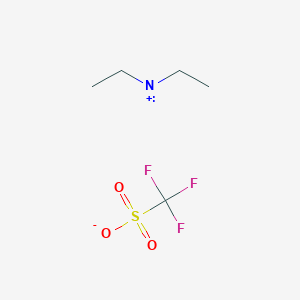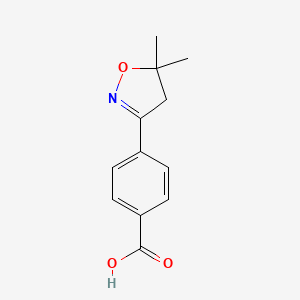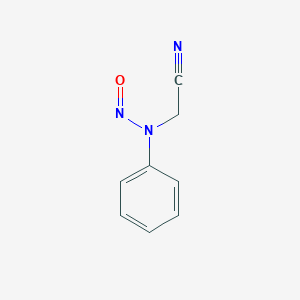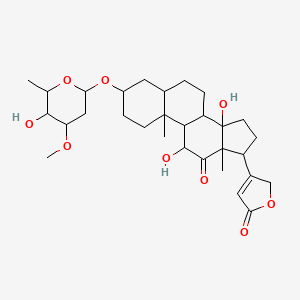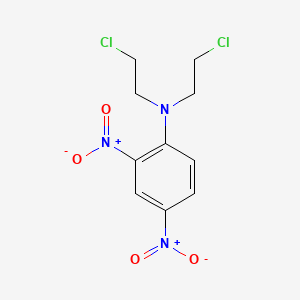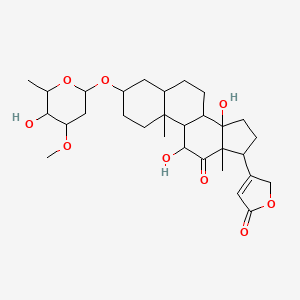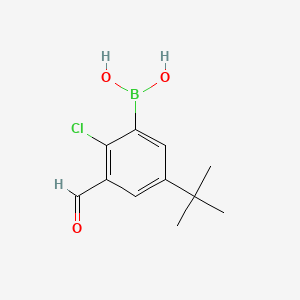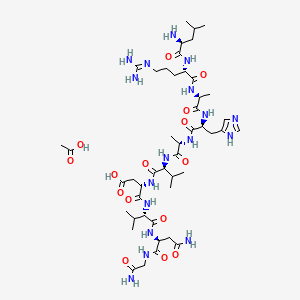![molecular formula C30H18N4O2 B14757282 18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene CAS No. 241-80-5](/img/structure/B14757282.png)
18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18,36-dioxa-4,14,22,32-tetrazanonacyclo[1915003,1905,1707,1508,13023,35025,33It is widely used as a violet pigment in various applications due to its excellent color strength, stability, and resistance to solvents and chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pigment Violet 23 is synthesized through the condensation of chloranil and 3-amino-N-ethylcarbazole. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the dioxazine ring structure .
Industrial Production Methods
In industrial settings, the production of Pigment Violet 23 involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the pigment. The final product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the desired pigment quality .
Análisis De Reacciones Químicas
Types of Reactions
Pigment Violet 23 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the electronic structure of the pigment, affecting its color properties.
Substitution: Substitution reactions involving the replacement of functional groups can alter the chemical and physical properties of the pigment.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Pigment Violet 23 has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in colorimetric analysis and as a tracer in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of paints, inks, plastics, and textiles due to its excellent color properties and stability
Mecanismo De Acción
The mechanism of action of Pigment Violet 23 involves its interaction with light and other molecules. The dioxazine ring structure allows for strong absorption of visible light, resulting in its characteristic violet color. The compound’s stability and resistance to chemical degradation are attributed to its rigid molecular structure and the presence of electron-withdrawing groups .
Comparación Con Compuestos Similares
Similar Compounds
Pigment Violet 27: Another dioxazine-based pigment with similar color properties but different chemical stability.
Pigment Violet 29: Known for its high heat stability and resistance to solvents, making it suitable for high-performance applications.
Pigment Violet 19: A quinacridone-based pigment with excellent lightfastness and weather resistance.
Uniqueness
Pigment Violet 23 stands out due to its exceptional color strength, stability, and versatility in various applications. Its unique dioxazine ring structure provides superior resistance to solvents, chemicals, and environmental factors, making it a preferred choice in many industries .
Propiedades
Número CAS |
241-80-5 |
|---|---|
Fórmula molecular |
C30H18N4O2 |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene |
InChI |
InChI=1S/C30H18N4O2/c1-3-7-19-15(5-1)17-9-23-27(11-21(17)31-19)35-29-14-26-30(13-25(29)33-23)36-28-12-22-18(10-24(28)34-26)16-6-2-4-8-20(16)32-22/h1-14,31-34H |
Clave InChI |
HPRQSUXCCOBYSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)OC5=CC6=C(C=C5N4)OC7=C(N6)C=C8C9=CC=CC=C9NC8=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[cd]azulene](/img/structure/B14757204.png)

![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
